1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure, the introduction of the phenylsulfonyl group, and the addition of the difluoro group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spirocyclic structure would likely contribute to the compound’s three-dimensional shape, while the phenylsulfonyl and difluoro groups could influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The phenylsulfonyl group might participate in electrophilic aromatic substitution reactions, while the difluoro group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the phenylsulfonyl and difluoro groups could also affect these properties .Scientific Research Applications
Application in Chemical Science
- Summary of the Application : “1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane” is used as a reagent in chemical reactions . It seems to be involved in the protodeboronation of pinacol boronic esters, a process that is part of the formal anti-Markovnikov alkene hydromethylation .
- Methods of Application or Experimental Procedures : The specific methods of application involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Application in Suzuki–Miyaura Coupling
- Summary of the Application : This compound may be used as a boron reagent in the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .
- Methods of Application or Experimental Procedures : The Suzuki–Miyaura coupling involves the use of a palladium catalyst and a base . The boron reagent is used to transfer a nucleophilic organic group from boron to palladium .
- Results or Outcomes : The Suzuki–Miyaura coupling has been widely applied in the synthesis of various organic compounds . The specific outcomes would depend on the other reagents used in the reaction .
Application in Protodeboronation
- Summary of the Application : “1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane” may also be used in the protodeboronation of pinacol boronic esters .
- Methods of Application or Experimental Procedures : The protodeboronation process involves a radical approach . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The protodeboronation was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Application in Hydroboration Reaction
- Summary of the Application : This compound may be used as a boron reagent in the hydroboration reaction . This is a type of organic reaction, used to form carbon-boron bonds .
- Methods of Application or Experimental Procedures : The hydroboration involves the use of a boron reagent and an alkene . The boron reagent is used to transfer a nucleophilic organic group from boron to carbon .
- Results or Outcomes : The hydroboration has been widely applied in the synthesis of various organic compounds . The specific outcomes would depend on the other reagents used in the reaction .
Application in Alkene Hydromethylation
- Summary of the Application : “1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane” may also be used in the formal anti-Markovnikov alkene hydromethylation .
- Methods of Application or Experimental Procedures : The hydromethylation process involves a radical approach . This is paired with a Matteson–CH2– homologation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The hydromethylation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(benzenesulfonyl)-2,2-difluoro-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2S/c14-13(15)10-12(13)6-8-16(9-7-12)19(17,18)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFQVVSUPVKBNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.